molecular formula C26H25N5O3S B3525178 N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B3525178
M. Wt: 487.6 g/mol
InChI Key: MXGOMDYZTQENHF-UHFFFAOYSA-N
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Description

N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The compound’s structure includes a triazole ring, a benzylamino group, and a methoxybenzamide moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multi-step reactions. One common method includes the reaction of carboxylic acid hydrazides with isothiocyanates to form hydrazinecarbothioamides, followed by cyclization to form the triazole ring . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring and benzylamino group allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide can be compared with other similar compounds, such as:

These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of functional groups in this compound makes it particularly effective in certain applications, such as enzyme inhibition and anticancer activity.

Properties

IUPAC Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-34-22-14-12-20(13-15-22)25(33)28-17-23-29-30-26(31(23)21-10-6-3-7-11-21)35-18-24(32)27-16-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGOMDYZTQENHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

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